Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a decyl ester group attached to a benzoate moiety, which is further substituted with a dichloro-dioxo-isoindoline group. The molecular formula of this compound is C23H23Cl2NO5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloro groups to less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Decyl 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dichloro-dioxo-isoindoline group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: This compound lacks the decyl ester group but shares the core structure.
4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid methyl ester: Similar structure with a methyl ester group instead of a decyl ester.
4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester: Similar structure with an octyl ester group.
Uniqueness
The uniqueness of Decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate lies in its decyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
Molecular Formula |
C25H27Cl2NO4 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
decyl 4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H27Cl2NO4/c1-2-3-4-5-6-7-8-9-14-32-25(31)17-10-12-18(13-11-17)28-23(29)19-15-21(26)22(27)16-20(19)24(28)30/h10-13,15-16H,2-9,14H2,1H3 |
InChI Key |
VSHISKBQDGDYHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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